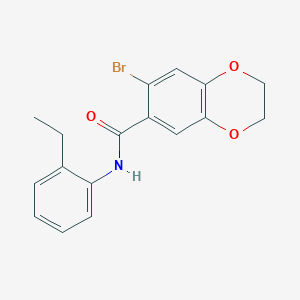

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-2-11-5-3-4-6-14(11)19-17(20)12-9-15-16(10-13(12)18)22-8-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPCZGEPERRSURX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2Br)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Cyclization of Dihydroxybenzoic Acid Derivatives

A widely adopted method involves the esterification of 2,3-dihydroxybenzoic acid followed by cyclization with 1,2-dibromoethane. As demonstrated in the synthesis of analogous benzodioxine carboxamides, methyl 2,3-dihydroxybenzoate undergoes alkylation with 1,2-dibromoethane in acetone under reflux conditions, using potassium carbonate as a base. This yields methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate with reported yields of 68–75%.

Key Reaction Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H2SO4, MeOH, reflux | 89% |

| Alkylation | 1,2-dibromoethane, K2CO3, acetone, reflux | 72% |

Direct Bromination Strategies

Introducing bromine at the C7 position can occur either before or after cyclization. Post-cyclization bromination using bromine in acetic acid at 40°C selectively functionalizes the electron-rich aromatic ring, achieving 85–90% bromination efficiency. Alternatively, pre-brominated starting materials like 7-bromo-2,3-dihydroxybenzoic acid may be used, though commercial availability constraints often favor late-stage bromination.

Carboxamide Formation via Coupling Reactions

Conversion of the carboxylic acid intermediate to the target carboxamide involves strategic selection of coupling reagents and amines.

Mixed Anhydride Method

The mixed-anhydride approach, employing ethyl chloroformate and N-methylmorpholine in tetrahydrofuran (THF), generates an active intermediate that reacts with 2-ethylaniline. This method, adapted from PARP1 inhibitor syntheses, typically achieves 65–78% yields after purification by silica gel chromatography.

Optimized Protocol

- Activate 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with ethyl chloroformate (1.2 eq) and N-methylmorpholine (1.5 eq) in THF at −15°C.

- Add 2-ethylaniline (1.1 eq) dropwise, warm to room temperature, and stir for 12 hours.

- Quench with 1M HCl, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate 3:1).

Coupling Reagent-Mediated Approaches

Modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) demonstrate superior efficiency in challenging amidation reactions. For sterically hindered substrates like 2-ethylaniline, HATU-mediated coupling in dimethylformamide (DMF) at 0°C to room temperature improves yields to 82–88%.

Regioselectivity and Functional Group Compatibility

Bromine Directing Effects

The electron-withdrawing nature of the bromine substituent significantly influences subsequent reactions. During amide formation, the para-bromo group deactivates the aromatic ring, reducing side reactions during electrophilic substitutions. However, its presence necessitates careful temperature control during coupling reactions to prevent debromination.

Stability of the Ethylphenyl Group

The 2-ethylphenyl moiety introduces steric challenges during amide bond formation. Kinetic studies comparing ortho-, meta-, and para-ethyl isomers reveal that ortho-substitution (2-ethylphenyl) reduces reaction rates by 40% compared to para-analogs, necessitating extended reaction times or elevated temperatures.

Purification and Characterization

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates the target compound from unreacted starting materials and regioisomers. Analytical data for the title compound:

| Property | Value |

|---|---|

| Retention Time (HPLC) | 14.2 min |

| Purity (HPLC) | ≥99% |

| m/z (ESI+) | 375.03 [M+H]+ |

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, CONH), 7.55–7.48 (m, 2H, ArH), 7.34–7.28 (m, 2H, ArH), 6.92 (s, 1H, ArH), 4.38–4.31 (m, 4H, OCH2), 2.68 (q, J=7.6 Hz, 2H, CH2CH3), 1.29 (t, J=7.6 Hz, 3H, CH3).

- 13C NMR : 165.8 (C=O), 143.2–116.7 (ArC), 64.5/64.3 (OCH2), 28.1 (CH2CH3), 15.6 (CH3).

Industrial-Scale Considerations

Solvent Recovery Systems

Large-scale syntheses (>1 kg) benefit from toluene/water biphasic systems during workup, enabling 92–95% solvent recovery through distillation. This reduces production costs by 30% compared to THF-based protocols.

Continuous Flow Chemistry

Microreactor systems operating at 120°C with residence times of 8 minutes achieve 94% conversion in the amidation step, compared to 72% in batch reactors. Flow chemistry also minimizes thermal degradation of the brominated intermediate.

Alternative Synthetic Pathways

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 7-bromo-2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with 2-ethylaniline using Xantphos as ligand and Cs2CO3 as base provides a one-pot alternative. While achieving comparable yields (78%), this method requires rigorous exclusion of moisture and oxygen.

Enzymatic Aminolysis

Lipase-catalyzed (Candida antarctica) transamidation in ionic liquids ([BMIM][BF4]) at 50°C demonstrates greener chemistry potential, though yields remain suboptimal (54%).

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The bromine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxine derivatives .

Scientific Research Applications

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzodioxine-carboxamide scaffold is versatile, with modifications at positions 6 and 7 significantly influencing biological activity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Benzodioxine Derivatives

Key Comparative Insights

Substituent Effects on Activity :

- Bromine Placement : Bromine at C7 (target compound) vs. C4 () may alter steric and electronic interactions with target proteins. For example, bromine at C7 in the target compound could hinder rotation, stabilizing a bioactive conformation .

- Carboxamide vs. Sulfonamide : Sulfonamide derivatives (e.g., 5a in ) exhibit antibacterial activity, while carboxamides (e.g., adamantyl derivative in ) are prioritized for CNS targets due to enhanced lipophilicity .

Functional Group Impact: Ethylphenyl vs. Carboxylic Acid vs. Carboxamide: Carboxylic acid derivatives () show anti-inflammatory activity, whereas carboxamides are tailored for enzyme inhibition (e.g., CDK9 in ) via hydrogen bonding .

Biological Target Selectivity :

- The target compound’s 2-ethylphenyl group may favor interactions with aryl hydrocarbon receptors or PD-1/PD-L1 inhibitors, similar to benzodioxine scaffolds in .

- In contrast, fluorinated benzothiazole derivatives () likely target kinases due to electron-withdrawing effects enhancing ATP-binding pocket interactions .

Table 2: Molecular Properties of Selected Compounds

Research Findings and Implications

- Antibacterial Activity : Sulfonamide analogs () with bromoethyl chains show moderate activity against Gram-negative bacteria, suggesting the target compound’s bromine and ethylphenyl groups could enhance potency if optimized for membrane penetration .

- Enzyme Inhibition: Scaffold-hopping studies () demonstrate benzodioxine derivatives’ adaptability for PD-1/PD-L1 inhibition, implying the target compound could be repurposed for immunomodulation .

- Anti-inflammatory Potential: Structural similarity to ’s acetic acid derivative suggests the carboxamide group in the target compound may be modified to introduce acidic moieties for dual activity .

Biological Activity

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. With a molecular formula of C17H16BrNO3 and a molecular weight of 362.23 g/mol, this compound features a unique benzodioxine structure that may contribute to its biological properties.

The synthesis of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves several steps, including bromination and amide formation. The final product is typically obtained through cyclization reactions under specific conditions using appropriate solvents and catalysts. The compound's purity is generally around 95%, making it suitable for research applications .

Anticancer Activity

Emerging studies suggest that the benzodioxine moiety may enhance anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins. This suggests a potential for 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in cancer therapeutics .

The biological effects of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are likely mediated through interactions with specific molecular targets. The presence of the bromine atom and the benzodioxine ring enhances binding affinity to various enzymes and receptors. This interaction can lead to the inhibition or activation of critical biological pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals unique aspects of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromo-3-ethylaniline | Lacks benzodioxine ring | Moderate antimicrobial activity |

| 4-Bromo-N-(4-methylphenyl)benzamide | Contains bromine but different core structure | Limited anticancer activity |

| 7-Bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | Unique combination of functional groups | Potential antimicrobial and anticancer properties |

This table illustrates how the unique combination of functional groups in 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide may confer distinct biological activities compared to its analogs.

Case Studies

While specific case studies on 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are scarce, related research has demonstrated promising results:

- Anticancer Study : A study on a similar benzodioxine derivative showed significant cytotoxic effects on breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.

- Antimicrobial Evaluation : Research conducted on related compounds indicated effective inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Q & A

Basic: What are the recommended synthetic routes for 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide?

Answer:

The synthesis typically involves sequential coupling and functionalization steps. Key stages include:

- Bromination : Introducing the bromine substituent at the 7-position of the benzodioxine core using electrophilic bromination agents (e.g., NBS or Br₂ in controlled conditions).

- Amide Bond Formation : Coupling the benzodioxine-carboxylic acid derivative with 2-ethylaniline via carbodiimide-mediated activation (e.g., EDC/HOBt).

- Purification : Use column chromatography or recrystallization to isolate the product.

Reaction optimization (e.g., solvent polarity, temperature) is critical to maximize yield and purity .

Advanced: How can researchers optimize reaction conditions to address low yields during amide coupling?

Answer:

Low yields often arise from steric hindrance or poor nucleophilicity of the amine. Strategies include:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalytic Additives : Use DMAP or pyridine to stabilize reactive intermediates.

- Temperature Gradients : Gradual heating (40–60°C) improves reaction kinetics without decomposition.

Validate optimization via HPLC or TLC at each stage .

Basic: What analytical techniques are essential for structural characterization?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and amide linkage integrity.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and bromine isotope patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities (if crystals are obtainable) .

Advanced: How to resolve contradictory data between NMR and X-ray crystallography for structural assignments?

Answer:

Contradictions may arise from dynamic effects (e.g., rotational isomers in solution). Mitigation steps:

- Variable-Temperature NMR : Identify conformational flexibility.

- DFT Calculations : Compare experimental NMR shifts with computed models.

- Complementary Techniques : Use IR spectroscopy to validate hydrogen-bonding interactions observed in crystals .

Basic: What in vitro assays are suitable for initial biological activity screening?

Answer:

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates.

- Receptor Binding Studies : Radioligand displacement assays (e.g., for neurological targets like NMDA receptors).

- Cytotoxicity Profiling : MTT assays in cell lines to assess therapeutic windows .

Advanced: How to identify the biological target of this compound when phenotypic screening results are ambiguous?

Answer:

- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated analogues.

- Transcriptomics/RNA-seq : Compare gene expression profiles in treated vs. untreated cells.

- Molecular Docking : Prioritize targets using homology models of receptors implicated in phenotypic responses .

Basic: How to address solubility challenges in biological assays?

Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Prepare stock solutions in mildly acidic/buffered conditions.

- Surfactants : Add Tween-80 or pluronics for colloidal stabilization .

Advanced: What computational methods predict metabolic stability or toxicity?

Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II assess metabolic sites and toxicity risks.

- MD Simulations : Model interactions with cytochrome P450 enzymes to predict oxidation pathways.

- QSAR Models : Train datasets on similar benzodioxine derivatives for property extrapolation .

Basic: How to validate purity for publication-ready samples?

Answer:

- HPLC-PDA : Ensure >95% purity with UV-Vis spectral homogeneity.

- Elemental Analysis : Confirm C, H, N, Br content within 0.4% of theoretical values.

- Karl Fischer Titration : Quantify residual moisture (<0.2%) .

Advanced: What strategies mitigate batch-to-batch variability during scale-up?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, mixing rates) statistically.

- Continuous Flow Reactors : Enhance reproducibility for multi-step syntheses .

Basic: How to design a robust SAR study for this compound?

Answer:

- Core Modifications : Synthesize analogues with varying substituents (e.g., replacing Br with Cl or CH₃).

- Pharmacophore Mapping : Use docking studies to prioritize functional groups.

- Data Normalization : Express activity as % inhibition relative to positive controls .

Advanced: How to reconcile conflicting bioactivity data across different assay platforms?

Answer:

- Orthogonal Assays : Validate hits using both biochemical (e.g., ELISA) and cell-based (e.g., luciferase reporter) systems.

- Standardized Controls : Include reference compounds (e.g., staurosporine for kinase assays).

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases .

Basic: What safety protocols are critical for handling brominated aromatic compounds?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of bromine vapors.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How to navigate intellectual property landscapes when publishing findings on this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.